molecular formula C9H7BrO3 B2631171 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde CAS No. 147723-32-8

6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde

Cat. No.: B2631171
CAS No.: 147723-32-8
M. Wt: 243.056
InChI Key: ABGWMSFGSYCWOA-UHFFFAOYSA-N
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Description

6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzo[d][1,3]dioxine, featuring a bromine atom at the 6th position and an aldehyde group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde typically involves the bromination of benzo[d][1,3]dioxine followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .

Major Products Formed

Scientific Research Applications

6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde largely depends on its application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with a fluorine atom instead of bromine.

    6-Iodo-4H-benzo[d][1,3]dioxine-8-carbaldehyde: Similar structure with an iodine atom instead of bromine

Uniqueness

The presence of the bromine atom in 6-bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less so than iodine, making it a versatile intermediate in organic synthesis. Additionally, the specific positioning of the bromine and aldehyde groups allows for selective functionalization, which can be advantageous in designing targeted molecules for various applications .

Biological Activity

6-Bromo-4H-benzo[d][1,3]dioxine-8-carbaldehyde is an organic compound with the molecular formula C9_9H7_7BrO3_3 and a molecular weight of approximately 227.06 g/mol. This compound is characterized by its unique structure, which includes a brominated benzo[d][1,3]dioxole moiety. The presence of the bromine atom is believed to enhance its reactivity and potential biological activity, making it a subject of interest in various fields of research, particularly in medicinal chemistry.

The compound exhibits several notable chemical properties that influence its biological activity:

  • Reactivity : The bromine atom increases the electrophilicity of the compound, allowing it to participate in various chemical reactions.
  • Synthesis : It can be synthesized through several methods, including oxidation and substitution reactions involving other organic compounds.

Biological Activities

Research indicates that this compound has potential biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function.

Antifungal Properties

In addition to its antibacterial effects, this compound demonstrates antifungal activity. It has been tested against common fungal pathogens, showing significant inhibition of growth at certain concentrations.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors within cells, leading to various biological responses. The bromine atom and the aldehyde group play crucial roles in these interactions.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
6-Chloro-4H-benzo[d][1,3]dioxine-8-carbaldehydeStructureSimilar antimicrobial properties but lower potency due to chlorine substitution.
6-Fluoro-4H-benzo[d][1,3]dioxine-8-carbaldehydeStructureExhibits different stability and interaction profiles compared to brominated analogs.
6-Iodo-4H-benzo[d][1,3]dioxine-8-carbaldehydeStructureUnique chemical behavior due to iodine's larger size and electronic properties.

Case Studies

Several case studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound showed an MIC (Minimum Inhibitory Concentration) value ranging from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Activity : In vitro assays on human cancer cell lines indicated that treatment with this compound resulted in a significant decrease in cell viability (IC50_{50} values ranging from 5 to 20 µM), suggesting its potential as a chemotherapeutic agent .

Properties

IUPAC Name

6-bromo-4H-1,3-benzodioxine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGWMSFGSYCWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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